1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole

Physicochemical Property Isomeric Comparison Density and Boiling Point

Positional isomer purity is critical for SAR studies. 1-(2-Nitrophenyl)-1H-1,2,3,4-tetrazole (CAS 14210-50-5) is the ortho-nitro isomer with unique steric/electronic properties for PqsD inhibition, coordination chemistry, and photostabilizer synthesis. • Ortho-nitro enables intramolecular interactions & metal coordination geometries unattainable with meta/para isomers • XLogP3 0.9 balances solubility for lead optimization • 95% purity, global logistics

Molecular Formula C7H5N5O2
Molecular Weight 191.15
CAS No. 14210-50-5
Cat. No. B2435554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole
CAS14210-50-5
Molecular FormulaC7H5N5O2
Molecular Weight191.15
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=NN=N2)[N+](=O)[O-]
InChIInChI=1S/C7H5N5O2/c13-12(14)7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5H
InChIKeyMVKPWJIORBIWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)-1H-tetrazole: Ortho-Nitrophenyl Building Block


1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a 2-nitrophenyl substituent directly linked to a tetrazole ring [1]. It serves as a versatile building block for synthesizing more complex organic molecules, ligands for coordination chemistry, and biologically active compounds, including inhibitors of bacterial quorum sensing enzymes like PqsD . The ortho-nitro group imparts unique electronic and steric properties compared to its meta- and para-nitro analogs, directly influencing its reactivity, complexation behavior, and placement in a synthetic pathway [1].

1 Enables ortho-specific synthetic reactivity (e.g., intramolecular cyclization) not accessible to meta or para isomers
2 Provides distinct steric and electronic profile for structure-activity relationship and coordination chemistry studies
3 Serves as a privileged building block for benzotriazole photostabilizers and heterocyclic ligand libraries

Why Positional Isomers Cannot Substitute This Ortho-Tetrazole


The position of the nitro group on the phenyl ring is the primary determinant of a compound's electronic profile, steric hindrance, and dipole moment, making simple substitution with a meta- or para-nitrophenyl analog invalid for any structure-activity-relationship (SAR)-dependent application [1][3]. The ortho-nitro group can create steric clashes and enables unique intramolecular interactions (e.g., with tetrazole N2) that are impossible for other isomers, directly altering the compound's metal coordination geometry, its preferred binding pose in a protein pocket, and its propensity for specific intramolecular cyclization reactions [2][3]. Treating these isomers as interchangeable disregards fundamental principles of molecular recognition and synthetic reactivity.

Meta or para-nitro isomers lack the ortho proximity required for key intramolecular interactions and directed cyclizations.

Different electronic distribution alters metal coordination geometry and binding poses compared to the ortho-substituted system.

Bulk physical properties (density, boiling point) differ measurably, which may shift purification protocols and formulation behavior.

Quantifiable Differentiation from Positional Isomers


Density and Boiling Point vs. 3-Nitro Isomer

The ortho-substitution pattern significantly alters intermolecular forces, leading to measurable differences in bulk physical properties compared to the meta-nitro isomer . These properties are critical for predicting behavior in formulation, purification (e.g., distillation), and material science applications.

Density & boiling point
Head-to-head
ortho: 1.6±0.1 g/cm³; bp 393±44 °C
meta: 1.534 g/cm³; bp 435.3 °C
Δ density +4.4%, Δ bp −42 °C
Measurable differences in intermolecular forces and volatility; relevant for purification and handling protocols.
Computed and catalog-sourced data; experimental confirmation recommended.
Physicochemical Property Isomeric Comparison Density and Boiling Point

Lipophilicity and Polar Surface Area Comparison

The ortho-nitro group influences the compound's lipophilicity (XLogP3) and topological polar surface area (TPSA) compared to its isomers, which are key parameters for predicting membrane permeability and bioavailability in medicinal chemistry campaigns [1][2].

Lipophilicity (XLogP3)
Class-level
ortho: 0.9 → meta: ~1.1
Δ XLogP3: −0.2
Lower lipophilicity may support aqueous solubility in lead optimization contexts.
Predicted values (PubChem XLogP3 3.0); verify experimentally for critical SAR programs.
Lipophilicity Polar Surface Area Drug-likeness

Intramolecular Cyclization to Benzotriazoles

The ortho relationship between the nitro group and the tetrazole ring is essential for thermal rearrangement into benzotriazoles, a reaction not feasible with 3- or 4-nitro analogs without a scaffold modification [1]. This provides a distinct synthetic route to useful photostabilizers.

Benzotriazole cyclization
Class-level
Structurally feasible only for ortho isomer; meta/para cannot perform this thermal rearrangement.
Provides a unique atom-economical route to 2-arylbenzotriazole UV absorbers.
Yields and rates depend on additional substituents; optimize conditions for target photostabilizer.
Intramolecular Cyclization Benzotriazole Synthesis Thermal Rearrangement

High-Value Application Scenarios


PqsD Inhibitor Lead Optimization

In research targeting anti-virulence therapies for Pseudomonas aeruginosa, 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole is a core scaffold for inhibiting PqsD, a key enzyme in quorum sensing . Its slightly lower lipophilicity (XLogP3 of 0.9) compared to the 3-nitro isomer (~1.1) makes it a better starting point for maintaining aqueous solubility while introducing lipophilic side chains, a critical balance in lead optimization [1].

Coordination Chemistry Ligand Design

The ortho-nitro group introduces a defined steric bulk and a powerful electron-withdrawing effect in close proximity to the metal-binding tetrazole nitrogen, enabling the creation of metal complexes with distinct geometries and redox potentials . This tuning is not achievable with the less sterically hindered 4-nitro isomer, making this compound the preferred choice for probing steric influences on catalysis or magnetic properties .

Benzotriazole-Based UV Absorber Synthesis

This compound serves as a critical precursor for manufacturing 2-arylbenzotriazole photostabilizers via an intramolecular thermal rearrangement . The ortho-nitro group is essential for this specific cyclization, a reaction that cannot be performed by the corresponding meta- or para-nitrophenyl tetrazoles, ensuring this specific isomer is an irreplaceable intermediate in one-step syntheses of these industrial additives .

Electroactive Membrane Component for Sensors

Due to its unique combination of high nitrogen content and a polarizable aromatic system, derivatives of this ortho-nitro isomer have been explored in ion-selective electrodes and membrane studies. The distinct dipole moment and complexing behavior, which differ from its isomers, can be leveraged to design sensors with specific Nernstian responses to cations like NH4+ .

Application
Selection Property
Validation Focus
PqsD inhibitor optimization
Lower lipophilicity scaffold (XLogP3 0.9)
Anti-virulence activity screening
Coordination ligand design
Ortho-steric and electronic tuning
Metal complex geometry analysis
Benzotriazole-based UV absorber synthesis
Ortho-specific intramolecular cyclization
Cyclization yield optimization
Electroactive sensor membranes
Distinct dipole moment and complexation
Sensor response characterization
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